molecular formula C8H3BrFN3 B1292656 6-bromo-4-fluoro-1H-indazole-3-carbonitrile CAS No. 1000340-94-2

6-bromo-4-fluoro-1H-indazole-3-carbonitrile

Cat. No. B1292656
M. Wt: 240.03 g/mol
InChI Key: ORJNWCYRTPZUCK-UHFFFAOYSA-N
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Description

6-bromo-4-fluoro-1H-indazole-3-carbonitrile is a compound that contains an indazole core, which is a highly conjugated molecule . This compound has a bromine atom at the 6th position, a fluorine atom at the 4th position, and a carbonitrile group at the 3rd position .


Synthesis Analysis

The synthesis of indazole derivatives, such as 6-bromo-4-fluoro-1H-indazole-3-carbonitrile, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of 6-bromo-4-fluoro-1H-indazole-3-carbonitrile consists of a highly conjugated indazole core with a bromine atom at the 6th position, a fluorine atom at the 4th position, and a carbonitrile group at the 3rd position . The molecular formula is C8H4BrFN3 .


Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For instance, 4-fluoro-1H-indazole can coordinate to a metal center to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . Moreover, indazole derivatives can be further functionalized via nucleophilic aromatic substitution reactions .

Future Directions

Indazole derivatives have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future research directions for 6-bromo-4-fluoro-1H-indazole-3-carbonitrile could involve exploring its potential medicinal applications.

properties

IUPAC Name

6-bromo-4-fluoro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJNWCYRTPZUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646922
Record name 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-fluoro-1H-indazole-3-carbonitrile

CAS RN

1000340-94-2
Record name 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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